Ethyl 2-(2-(2-(naphthalen-1-yloxy)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(naphthalen-1-yloxy)acetamido)thiazol-4-yl)acetate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . This compound also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized and characterized by spectral and analytical studies . The exact synthesis process for this compound is not available in the retrieved papers.Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The naphthalene group in the molecule is also aromatic, consisting of two fused benzene rings .Scientific Research Applications
Anti-Parkinson's Activity
One study synthesized novel derivatives including the mentioned compound, to explore their potential in anti-Parkinson's activity. Through a series of chemical reactions, the researchers developed thiazolidinone derivatives that exhibited significant free radical scavenging activity. The in vivo screening using a 6-Hydroxydopamine-lesioned rat model demonstrated notable anti-Parkinson's activity, suggesting the therapeutic potential of these compounds in Parkinson's disease treatment (Gomathy et al., 2012).
Antibacterial and Antifungal Properties
Another study focused on the synthesis of heterocyclic compounds based on ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. These compounds were evaluated for their in vitro antibacterial and antifungal properties, revealing their potential as antibacterial and antifungal agents, which could lead to new treatments for infectious diseases (Patel & Patel, 2017).
Antitumor Activity
Research on Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound with a similar complex structure, demonstrated distinct inhibition of cancer cell line proliferation. This finding highlights the compound's potential in cancer therapy, specifically for its antitumor activity, which warrants further investigation (Liu et al., 2018).
Antiproliferation Activities
The study of novel naphthalene glucosides and anthraquinone isolated from Rumex dentatus revealed their antiproliferation activities against several cancer cell lines. This suggests the potential of such compounds in developing anticancer strategies (Zhang et al., 2012).
Synthetic Chemistry Applications
Research into the convenient synthesis of new thiazole and pyrimidine derivatives incorporating a naphthalene moiety has expanded the toolkit for chemical synthesis, offering new pathways and intermediates for developing pharmaceuticals and materials science applications (Gomha & Badrey, 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, often involving the inhibition or modulation of enzymatic activity .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[(2-naphthalen-1-yloxyacetyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-24-18(23)10-14-12-26-19(20-14)21-17(22)11-25-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12H,2,10-11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKVZDAESFFJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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